molecular formula C8H9NO2 B2795965 Azetidin-1-yl(furan-3-yl)methanone CAS No. 1849309-07-4

Azetidin-1-yl(furan-3-yl)methanone

Cat. No. B2795965
CAS RN: 1849309-07-4
M. Wt: 151.165
InChI Key: LXTMTMJMSTZJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-1-yl(furan-3-yl)methanone is a chemical compound that is part of the azetidine family . Azetidines are four-membered heterocyclic compounds containing one nitrogen atom . This compound is related to furan derivatives, which are five-membered aromatic compounds consisting of four carbons and one oxygen atom .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves multicomponent reactions (MCRs), which are a series of simultaneous multi bond-forming reactions . These reactions enable the construction of structurally diverse compounds through combinatorial interactions between simple starting materials, leading to the target products by one-pot operation .


Molecular Structure Analysis

The molecular structure of this compound is complex. The compound is part of the azetidine family, which are four-membered heterocyclic compounds containing one nitrogen atom . The compound also contains a furan ring, which is a five-membered aromatic ring consisting of four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and often involve multicomponent reactions (MCRs) . These reactions are a series of simultaneous multi bond-forming reactions that enable the construction of structurally diverse compounds .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 140.19 .

Scientific Research Applications

Chemical Synthesis and Catalyst Efficiency

Azetidin-1-yl(furan-3-yl)methanone and related compounds have been utilized in various chemical syntheses, highlighting their versatility in organic chemistry. One significant application involves their use in the aza-Piancatelli rearrangement, demonstrating the efficiency of phosphomolybdic acid as a solid acid catalyst. This process facilitates the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol and aryl amines, showcasing high selectivity and good yields (B. Reddy et al., 2012). Moreover, azetidin-2-ones, based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core, illustrate the structural diversity achievable through different substituents, contributing to antimitotic properties (B. Twamley et al., 2020).

Pharmacological Applications

In the realm of pharmacology, furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their protein tyrosine kinase inhibitory activity. Some of these novel compounds exhibited activity comparable or superior to genistein, a well-known inhibitor, highlighting their potential as therapeutic agents (Feilang Zheng et al., 2011). Additionally, the synthesis of(furan-2-yl)(phenyl) methanones has shown inhibitory effects on vascular smooth muscle cell (VSMC) proliferation, suggesting potential applications in cardiovascular disease treatment (Li Qing-shan, 2011).

Antimicrobial Activity

A study on dinaphtho[2,1-b]furan-2-yl-methanone and its oxime derivatives has explored their antimicrobial activity against various bacteria and fungi. Although the compounds exhibited weak antimicrobial activity, this research opens the door to further modifications and testing to enhance efficacy (C. Kırılmış et al., 2009).

Catalytic Asymmetric Synthesis

The evaluation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol in catalytic asymmetric addition of organozinc reagents to aldehydes represents a significant advancement in asymmetric synthesis. This compound facilitates high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes, emphasizing the potential of azetidin-2-yl compounds in stereoselective organic synthesis (Mincan Wang et al., 2008).

Safety and Hazards

The safety information for Azetidin-1-yl(furan-3-yl)methanone indicates that it has several hazard statements including H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study and application of Azetidin-1-yl(furan-3-yl)methanone and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of new synthetic methods that allow rapid, efficient, and selective access to the furan motif could be a promising area of research . Additionally, the investigation of the pharmacological and biological activities of furan derivatives could lead to the discovery of more active heterocyclic compounds .

properties

IUPAC Name

azetidin-1-yl(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8(9-3-1-4-9)7-2-5-11-6-7/h2,5-6H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTMTMJMSTZJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.